molecular formula C8H7BrN2 B1381159 3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1679330-47-2

3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1381159
CAS No.: 1679330-47-2
M. Wt: 211.06 g/mol
InChI Key: UZGFJPJPIBJPCY-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine is a brominated heterocyclic compound featuring a pyrrolopyridine core with a methyl group at position 5 and a bromine atom at position 3 (Figure 1). The [2,3-c] ring fusion distinguishes it from other pyrrolopyridine isomers (e.g., [2,3-b] or [3,2-c]), altering its electronic and steric properties.

Figure 1. Structure of this compound.

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-7(9)3-11-8(6)4-10-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGFJPJPIBJPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 5-methyl-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, particularly kinases and other enzymes implicated in cancer and inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine atom can be substituted with various nucleophiles, enabling the formation of diverse derivatives.

Reactions and Derivatives

  • Substitution Reactions : The bromine atom can be replaced by amines or thiols to yield new compounds.
  • Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki or Heck coupling) to create biaryl compounds.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to generate different derivatives.

Biological Studies

The compound is also utilized in biological research to study cellular mechanisms and signal transduction pathways. Its ability to modulate enzyme activity makes it valuable for investigating biological processes related to health and disease.

Case Study 1: Inhibition of FGFRs

Research has demonstrated that derivatives of this compound effectively inhibit FGFRs. In vitro studies showed a significant reduction in cell viability in cancer cell lines treated with these derivatives compared to controls.

Case Study 2: Synthesis of Novel Heterocycles

A study focused on the synthesis of novel heterocyclic compounds using this compound as a precursor. Various substitution reactions were performed, yielding compounds with enhanced biological activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of compounds derived from 3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine often involves the inhibition of specific enzymes or receptors. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the receptor’s kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Positional Isomers of Pyrrolopyridine

Differences in the nitrogen atom arrangement within the fused ring system significantly impact reactivity and applications:

Compound Ring Fusion Key Substituents Key Properties Reference
3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine [2,3-c] Br (C3), CH₃ (C5) Planar structure with nitrogen at positions 1 and 4; moderate steric bulk
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine [2,3-b] Br (C5), I (C3) Electron-rich due to [2,3-b] fusion; iodine enhances cross-coupling reactivity
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine [2,3-b] Br (C5), C₂H₅ (C2) Ethyl group increases hydrophobicity; steric hindrance at C2

Key Insights :

  • The [2,3-c] fusion in the target compound positions nitrogen atoms differently compared to [2,3-b] isomers, influencing hydrogen bonding and solubility.
  • Halogen substituents (Br, I) enhance electrophilic substitution reactivity, with iodine being a superior leaving group in cross-coupling reactions .

Substituent Variations in Pyrrolopyridines

Substituent type and position modulate electronic effects and biological activity:

Compound Substituents Key Observations Reference
This compound Br (C3), CH₃ (C5) Methyl enhances stability; bromine enables Suzuki couplings
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), ethynylpyridine (C3) Ethynyl group increases π-stacking potential; used in kinase inhibitor synthesis
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br (C5), CHO (C3) Aldehyde group facilitates nucleophilic additions (e.g., Grignard reactions)
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Br (C3), F (C5) Fluorine’s electronegativity enhances metabolic stability and binding affinity

Key Insights :

  • Methyl groups (e.g., at C5) improve metabolic stability but reduce polarity compared to aldehydes or ethynyl groups .
  • Bromine at C3 or C5 positions enables diversification via Suzuki-Miyaura couplings, a common strategy in drug discovery .

Heterocyclic Analogues

Replacing the pyrrole ring with other heterocycles alters electronic and pharmacological profiles:

Compound Core Structure Key Differences Reference
This compound Pyrrolo[2,3-c]pyridine Nitrogen-rich; moderate aromaticity
Thieno[2,3-c]pyridine derivatives Thieno[2,3-c]pyridine Sulfur atom increases electron richness; altered reactivity
Furo[2,3-c]pyridine Furo[2,3-c]pyridine Oxygen atom reduces basicity; lower solubility

Key Insights :

  • Pyrrolopyridines generally exhibit higher basicity than thieno- or furopyridines due to nitrogen’s lone pairs .
  • Sulfur in thienopyridines enhances π-π interactions, making them favorable in materials science .

Biological Activity

3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (CAS Number: 1679330-47-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a fused pyrrole-pyridine structure, which is known to influence its interaction with biological targets. The compound has the molecular formula C8H7BrN2C_8H_7BrN_2 and a molecular weight of approximately 197.06 g/mol .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For example, it has been identified as a potential inhibitor of various kinases involved in cancer progression:

  • MPS1 Inhibition : A study highlighted the compound's role as a selective inhibitor of MPS1, demonstrating an IC50 value of 0.025 µM in cellular assays . This suggests that it could be effective in targeting tumor cells with high MPS1 expression.
  • Cell Line Studies : In vitro evaluations have shown that this compound can inhibit cell proliferation in human cancer cell lines such as HCT116, with a GI50 value of 0.55 µM . This indicates its potential for therapeutic applications in oncology.

Antibacterial Activity

The compound also shows antibacterial properties, particularly against resistant strains:

  • Inhibition of Staphylococcus aureus : Preliminary tests suggest that derivatives of pyrrole-containing compounds can exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating potency superior to traditional antibiotics like vancomycin .

Table of Biological Activities

Activity TypeTarget/OrganismIC50/MIC ValueReference
MPS1 InhibitionHuman Tumor Cells (HCT116)IC50 = 0.025 µM
AntibacterialMRSAMIC = 0.125 µg/mL
AnticancerVarious Cancer Cell LinesGI50 = 0.55 µM

The biological activity of this compound is likely mediated through its ability to interact with specific enzymes and receptors involved in critical signaling pathways:

  • Kinase Inhibition : The compound's structure allows it to bind selectively to kinase domains, thereby inhibiting their activity and disrupting cancer cell proliferation .
  • Oxidative Stability : Modifications to the compound have been explored to enhance its metabolic stability and reduce susceptibility to oxidative degradation, which is crucial for maintaining its therapeutic efficacy in vivo .

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine?

The synthesis typically involves functionalization of the pyrrolopyridine core. Key methods include:

  • Fischer Cyclization : Employing polyphosphoric acid to construct the pyrrolo[2,3-b]pyridine framework from hydrazine derivatives and ketones, enabling introduction of bromo and methyl groups at specific positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups at position 3, as demonstrated in analogues like 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reacting with boronic acids .
  • Methylation : Using NaH and methyl iodide in THF for N-methylation, as seen in the synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine .

Q. How is this compound characterized structurally?

  • NMR Spectroscopy : ^1H and ^13C NMR are critical. For example, aromatic protons in pyrrolopyridine derivatives appear between δ 7–9 ppm, with bromo substituents causing deshielding. Methyl groups typically show singlets near δ 2.3–3.8 ppm .
  • Chromatography : Silica gel flash column chromatography with solvent systems like dichloromethane/ethyl acetate (90:10) ensures purity (>95%) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for introducing aryl groups at position 3 of the pyrrolopyridine scaffold?

  • Catalyst Selection : Pd(PPh₃)₄ in toluene/ethanol with K₂CO₃ as a base achieves yields up to 94% for analogues like 5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine .
  • Solvent and Temperature : Reactions at 105°C in dioxane/water enhance boronic acid coupling efficiency .
  • Purification : Gradient elution (heptane:ethyl acetate 8:2) resolves closely related byproducts .

Q. How do steric and electronic effects of the methyl and bromo substituents influence structure-activity relationships (SAR) in biological targets?

  • Proton Pump Inhibition : In pyrrolo[2,3-c]pyridine derivatives, methyl groups enhance lipophilicity and membrane permeability, while bromo substituents may stabilize π-π interactions with target proteins. Contradictory SAR data (e.g., reduced activity with bulkier groups) suggest steric hindrance at the binding site .
  • Electrophilic Reactivity : The bromo group facilitates further functionalization (e.g., cross-coupling), but its electron-withdrawing nature may reduce nucleophilic attack at adjacent positions .

Q. What methodological challenges arise when reducing nitro groups in bromo-substituted pyrrolopyridines?

  • Reduction Conditions : Use of iron in acetic acid at 70°C effectively reduces nitro to amine groups without cleaving the bromo substituent, as shown in analogues like 5-Bromo-1H-pyrrolo[2,3-c]pyridine .
  • Side Reactions : Over-reduction or debromination can occur under harsh conditions (e.g., high-pressure H₂), necessitating careful monitoring via TLC or LC-MS .

Q. How can contradictory NMR data for regioisomers be resolved during structural validation?

  • 2D NMR Techniques : COSY and HSQC help assign overlapping aromatic signals. For example, coupling constants (J = 2–3 Hz) distinguish adjacent protons in the pyrrolopyridine ring .
  • Crystallography : Single-crystal X-ray diffraction, as applied to 5-Bromo-1H-pyrrolo[2,3-b]pyridine, confirms regiochemistry and hydrogen bonding patterns .

Methodological and Analytical Considerations

Q. What strategies improve stability during storage of brominated pyrrolopyridines?

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Moisture Control : Use molecular sieves in anhydrous DMSO or DMF solutions, as bromo substituents are prone to hydrolysis under acidic/basic conditions .

Q. How are competing reaction pathways managed during Fischer cyclization?

  • Temperature Control : Maintaining 120°C in polyphosphoric acid minimizes byproducts like dimerized intermediates .
  • Substrate Purity : Pre-purification of hydrazine precursors via recrystallization ensures high cyclization yields (>70%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

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